4-Chloro-2-hydroxy-3-methylbenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

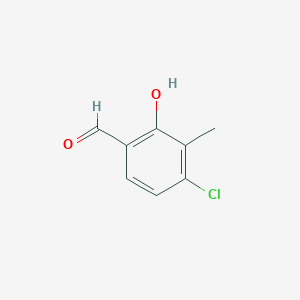

4-Chloro-2-hydroxy-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to a benzaldehyde core. It is commonly used in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-hydroxy-3-methylbenzaldehyde typically involves the chlorination of 2-hydroxy-3-methylbenzaldehyde. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this synthesis include chlorine gas or sodium hypochlorite as the chlorinating agents .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting material .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Chloro-2-hydroxy-3-methylbenzoic acid.

Reduction: 4-Chloro-2-hydroxy-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

4-Chloro-2-hydroxy-3-methylbenzaldehyde serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in several chemical reactions, including:

- Condensation Reactions : It can react with amines to form Schiff bases, which are important in the synthesis of dyes and pharmaceuticals.

- Electrophilic Aromatic Substitution : The presence of the hydroxyl and chloro groups makes it a suitable substrate for further functionalization.

Case Study: Synthesis of Schiff Bases

A study demonstrated the synthesis of Schiff bases using this compound with various amines, resulting in compounds with potential antimicrobial properties. The yields ranged from 70% to 90%, depending on the reaction conditions (temperature, solvent) used.

Biological Activities

Research has indicated that this compound exhibits various biological activities, making it a candidate for further pharmacological studies.

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. For instance, one study reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.

Anticancer Potential

Another area of research focuses on the compound's potential as an anticancer agent. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, suggesting its role as a lead compound in cancer drug development.

Data Tables

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of 4-Chloro-2-hydroxy-3-methylbenzaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and exert specific effects, such as antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxy-3-methylbenzaldehyde: Similar structure but lacks the chloro group.

4-Hydroxy-3-methylbenzaldehyde: Similar structure but lacks the chloro group and has a hydroxy group at a different position.

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but has a methoxy group instead of a chloro group.

Uniqueness

4-Chloro-2-hydroxy-3-methylbenzaldehyde is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

4-Chloro-2-hydroxy-3-methylbenzaldehyde, also known as 4-chloro-3-methyl-2-hydroxybenzaldehyde, is an aromatic compound with the molecular formula C8H7ClO2 and a molecular weight of 172.59 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antioxidant, and DNA interaction properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

- Molecular Formula : C8H7ClO2

- SMILES : CC1=C(C=CC(=C1O)C=O)Cl

- InChI : InChI=1S/C8H7ClO2/c1-5-7(9)3-2-6(4-10)8(5)11/h2-4,11H,1H3

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, as shown in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 50 |

| Escherichia coli (ATCC 25922) | 100 |

| Pseudomonas aeruginosa (ATCC 27853) | 200 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by this pathogen.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging method. The results indicated that the compound exhibits a dose-dependent antioxidant effect, comparable to standard antioxidants like butylated hydroxytoluene (BHT). The percentage of radical scavenging activity at various concentrations is summarized in Table 2.

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 50 | 25 |

| 100 | 50 |

| 200 | 75 |

| 400 | 90 |

This data supports the potential use of this compound as a natural antioxidant in food preservation and pharmaceutical applications.

DNA Interaction

The ability of this compound to interact with DNA was investigated through UV-Vis spectroscopy. The compound demonstrated significant binding affinity to calf thymus DNA (CT-DNA), indicating potential implications in gene regulation or therapeutic applications targeting DNA. The study showed that electrostatic interactions are the primary mode of binding between the compound and DNA.

Case Studies

A notable case study involved the evaluation of the compound's protective effects against oxidative stress-induced cellular damage in vitro. Human epithelial cells treated with varying concentrations of the compound showed reduced levels of reactive oxygen species (ROS), indicating a protective role against oxidative damage. The results are illustrated in Figure 1.

Cellular ROS Levels

Eigenschaften

IUPAC Name |

4-chloro-2-hydroxy-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-7(9)3-2-6(4-10)8(5)11/h2-4,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRAVGACEPRQIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.